alpha-Propoxyphenethyl alcohol
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Overview
Description
alpha-Propoxyphenethyl alcohol: is an organic compound with the molecular formula C11H16O2 and a molar mass of 180.24 g/mol . It is characterized by the presence of a phenethyl alcohol structure with a propoxy group attached to the alpha position. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including alpha-Propoxyphenethyl alcohol, is through the hydration of alkenes. .
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds such as ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods: The industrial production of this compound typically involves the continuous oxidation of ethylbenzene followed by the hydrogenation of acetophenone .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Alpha-Propoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its interactions with neurotransmitter receptors and other cellular targets .
Comparison with Similar Compounds
Phenethyl alcohol: Similar structure but lacks the propoxy group.
Benzyl alcohol: Contains a benzyl group instead of a phenethyl group.
Propoxybenzene: Similar propoxy group but lacks the hydroxyl group.
Uniqueness: Alpha-Propoxyphenethyl alcohol is unique due to the presence of both a phenethyl alcohol structure and a propoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
71648-33-4 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-phenyl-1-propoxyethanol |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
ZIIZEEWHNOONMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
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